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Compound of Interest

Compound Name: 1-Isothiazol-4-yl-ethanone

CAS No.: 88511-36-8

Cat. No.: B3293162 Get Quote

Executive Summary
4-Acetylisothiazole (1-(isothiazol-4-yl)ethan-1-one) is a heteroaromatic ketone serving as a

critical pharmacophore in medicinal chemistry. Distinguished by its 1,2-thiazole ring system, it

functions as a bioisostere for 3-acetylpyridine and 4-acetylthiazole, offering unique electronic

distribution and lipophilicity profiles. This guide analyzes its physicochemical properties,

validated synthetic routes via electrophilic substitution and metal-halogen exchange, and its

utility in drug discovery campaigns.
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Property Data

IUPAC Name 1-(Isothiazol-4-yl)ethan-1-one

CAS Registry Number 88511-36-8

Molecular Formula

C

H

NOS

Molecular Weight 127.16 g/mol

SMILES CC(=O)c1cnsc1

Physical State White to off-white solid

Structural Topology
The isothiazole ring consists of a five-membered heteroaromatic system containing adjacent

sulfur and nitrogen atoms (S1–N2 bond).

Aromaticity: The ring possesses 6

-electrons (4 from carbons/nitrogen, 2 from sulfur lone pair), satisfying Hückel’s rule.

Regiochemistry: The acetyl group is attached at the C-4 position. This position is

electronically unique; while C-5 is the most nucleophilic site (prone to lithiation), C-4 is the

preferred site for electrophilic aromatic substitution (EAS) due to the directing effects of the

ring heteroatoms.

Electronic Effects: The N2 atom exerts an inductive electron-withdrawing effect, while the S1

atom acts as a

-donor. The C-4 position is relatively electron-rich compared to C-3 and C-5 in the context of
radical or electrophilic attack, making it the standard locus for acylation.

Physicochemical Properties[2][5][6][7]
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Property Value (Predicted/Exp) Significance

LogP ~0.6 – 0.9
Moderate lipophilicity; suitable

for CNS penetration.

Topological Polar Surface Area

(TPSA)
~43 Å²

Good oral bioavailability

potential (Rule of 5 compliant).

H-Bond Acceptors 2 (N, O)
Interaction points for

kinase/enzyme active sites.

H-Bond Donors 0
Acts purely as an acceptor in

ligand binding.

Synthetic Methodologies
Two primary strategies exist for synthesizing 4-acetylisothiazole: Direct Electrophilic Acetylation

and Metal-Halogen Exchange.

Method A: Metal-Halogen Exchange (Preferred)
This method offers higher regioselectivity and yields compared to direct Friedel-Crafts

acylation, which can suffer from ring deactivation.

Precursor: 4-Bromoisothiazole.

Reagents:

-Butyllithium (

-BuLi), Acetaldehyde or

-Dimethylacetamide (DMA).

Mechanism:

Lithiation: Treatment of 4-bromoisothiazole with

-BuLi at -78 °C effects a rapid Lithium-Halogen exchange, generating the 4-
lithioisothiazole intermediate. Note: The reaction must be kept cold to prevent ring
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fragmentation.

Acylation: The lithiated species attacks the electrophilic carbonyl source (e.g., DMA or

acetic anhydride).

Hydrolysis: Acidic workup releases the ketone.

Method B: Electrophilic Aromatic Substitution
Direct acetylation using acetic anhydride and a Lewis acid (e.g., SnCl

or AlCl

).

Limitation: The isothiazole ring is less reactive than thiophene. Harsh conditions may

degrade the ring or lead to poly-substitution.

Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing 4-acetylisothiazole.

Starting Material:
Isothiazole

Bromination
(Br2, AcOH)

Electrophilic Subst. Intermediate:
4-Bromoisothiazole

Li-Halogen Exchange
(n-BuLi, -78°C)

Kinetic Control 4-Lithioisothiazole Acylation
(DMA or Ac2O)

Nucleophilic Attack Target:
4-Acetylisothiazole

Workup

Click to download full resolution via product page

Caption: Synthetic pathway via metal-halogen exchange, prioritizing regiocontrol at the C-4

position.

Spectroscopic Characterization
Researchers should validate the structure using the following spectral fingerprints:

H NMR (CDCl

, 400 MHz):

2.58 ppm (s, 3H): Methyl group of the acetyl moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3293162?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3293162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9.0–9.2 ppm (s, 1H): H-5 proton (deshielded by adjacent S and C=O).

8.7–8.9 ppm (s, 1H): H-3 proton (deshielded by adjacent N and C=O).

Note: The H-5 proton typically appears downfield of H-3 due to the proximity to the sulfur

atom.

IR Spectroscopy:

C=O Stretch: Strong absorption at 1675–1690 cm

(conjugated ketone).

C=N / C=C Ring Stretch: Bands around 1380–1450 cm

.

Applications in Drug Discovery
4-Acetylisothiazole serves as a versatile scaffold in medicinal chemistry:

Bioisosterism: It acts as a bioisostere for 4-acetylthiazole and 3-acetylpyridine. The N-S bond

imparts different dipole moments and metabolic stability profiles compared to the N-C-S

linkage in thiazoles.

Fragment-Based Drug Design (FBDD): Its low molecular weight (127.16 Da) makes it an

ideal "fragment" for screening against binding pockets, particularly in kinases and viral

polymerases.

Precursor for Heterocyclic Fusion: The acetyl group allows for condensation reactions (e.g.,

with hydrazines) to form fused tricyclic systems or bi-heteroaryl compounds found in anti-

inflammatory agents.

Experimental Protocol: Synthesis via 4-
Bromoisothiazole
Safety Warning:This protocol involves pyrophoric reagents (

-BuLi). All steps must be performed under inert atmosphere (Argon/Nitrogen).
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Preparation: Charge a flame-dried 3-neck flask with 4-bromoisothiazole (1.0 eq) and

anhydrous THF (0.2 M concentration). Cool to -78 °C using a dry ice/acetone bath.

Lithiation: Add

-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 20 minutes. Maintain internal temperature
below -70 °C. Stir for 30 minutes to ensure complete formation of the lithio-species.

Acylation: Add

-Dimethylacetamide (DMA) (1.2 eq) or Acetic Anhydride (dissolved in THF) dropwise.

Workup: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH

Cl. Extract with Ethyl Acetate (3x).

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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